molecular formula C15H11ClFN5O B4699959 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

Cat. No.: B4699959
M. Wt: 331.73 g/mol
InChI Key: ZJIPBJDFJGTLIY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 3-(1H-tetrazol-5-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • 2-(2-chloro-6-fluorophenyl)-N-phenylacetamide
  • 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]ethanamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is unique due to the presence of both chloro-fluorophenyl and tetrazolyl-phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-12-5-2-6-13(17)11(12)8-14(23)18-10-4-1-3-9(7-10)15-19-21-22-20-15/h1-7H,8H2,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPBJDFJGTLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
Reactant of Route 4
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2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
Reactant of Route 5
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2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
Reactant of Route 6
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

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